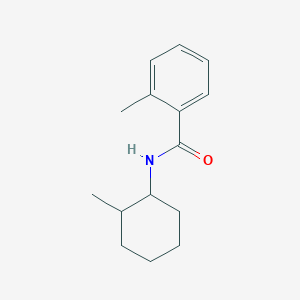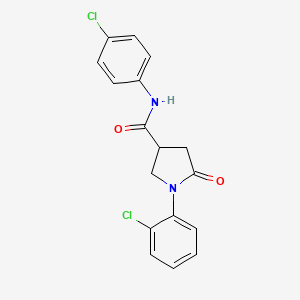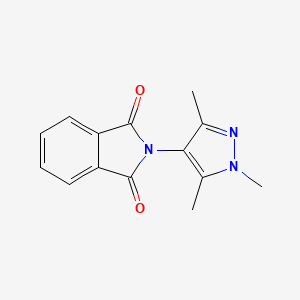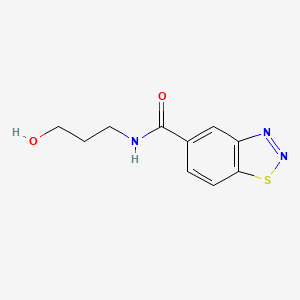
2-methyl-N-(2-methylcyclohexyl)benzamide
Vue d'ensemble
Description
Benzamides and their derivatives are a class of compounds with diverse applications in organic synthesis, pharmaceuticals, and materials science. They are known for their varied chemical reactivity, which allows for the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of benzamide derivatives often involves C-H activation and annulation reactions. For example, double ortho-C-H activation of benzamides with aryl alkynes has been accomplished, leading to polycyclic heteroaromatics with high fluorescence quantum yields (Jian Li et al., 2019). This methodology demonstrates the utility of benzamides in constructing complex polycyclic structures.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using X-ray crystallography. For instance, the crystal structure of N-(2,4-dichlorophenyl)-2-nitro-N-(2-methylbenzoyl)benzamide reveals a dihedral angle between aromatic rings, indicating the molecular conformation that influences its reactivity and properties (A. Saeed et al., 2010).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including electrophilic cyclization and oxidative coupling, to form cyclic imidates and polycyclic amides. These reactions are facilitated by the presence of fluorine atoms or the application of rhodium catalysis, demonstrating the compounds' reactivity and potential for creating novel molecular structures (S. Mehta et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and crystal structure, are crucial for understanding their behavior and applications. The melting point range and crystal lattice structure can be determined using X-ray diffraction and spectroscopic techniques, providing insight into the compound's stability and suitability for various applications (Farook Adam et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, are essential for their application in synthesis and material science. Studies have shown that these compounds can exhibit antibacterial activity, highlighting their potential in medical and pharmaceutical applications (Farook Adam et al., 2016).
Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
2-Methyl-N-(2-methylcyclohexyl)benzamide, due to its structural complexity and potential for diverse biological activity, has prompted interest in its synthesis and evaluation within medicinal chemistry. For instance, derivatives of benzamide, including those with cyclohexyl and methyl substituents, have been investigated for their antiarrhythmic, anticonvulsant, and antitumor properties.
Antiarrhythmic Activity
Early research by Banitt et al. (1977) explored benzamides with heterocyclic amide side chains for oral antiarrhythmic activity, leading to the development of flecainide acetate for clinical trials as an antiarrhythmic agent. This foundational work highlights the therapeutic potential of benzamide derivatives in cardiovascular diseases (Banitt et al., 1977).
Anticonvulsant Activity
Further exploration by Scott et al. (1993) into the structure-activity correlations of enaminones, including derivatives similar to 2-methyl-N-(2-methylcyclohexyl)benzamide, provided insight into their potential as anticonvulsant agents, with specific analogs showing promising safety and efficacy profiles (Scott et al., 1993).
Antitumor Agents
Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, structurally related to 2-methyl-N-(2-methylcyclohexyl)benzamide, as potent antitumor agents. This research demonstrated the potential of such derivatives in selectively targeting tumorigenic cell lines and inhibiting tumor growth in vivo, indicating their promise for cancer therapy (Yoshida et al., 2005).
Chemical Synthesis and Functionalization
The versatility of benzamide derivatives also extends to chemical synthesis and material science, where they serve as building blocks for complex molecular architectures and functional materials.
Polymer Synthesis
Yokozawa et al. (2005) investigated the polycondensation of methyl 4-octylaminobenzoate, a compound related to 2-methyl-N-(2-methylcyclohexyl)benzamide, demonstrating its utility in creating well-defined aromatic polyamides. This research opens avenues for developing novel polymers with specific properties for industrial applications (Yokozawa et al., 2005).
Fluorescent Materials
Fan et al. (2016) developed a molecular gel strategy based on the derivatization of naphthalene diimide to create a fluorescent film for aniline vapor detection. This innovative approach, utilizing derivatives akin to 2-methyl-N-(2-methylcyclohexyl)benzamide, highlights the role of such compounds in sensing technologies and functional materials (Fan et al., 2016).
Propriétés
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWJMSVIZIPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)




![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)